4-Bromo-3-fluoroaniline is an aromatic amine, meaning it possesses an amino group (NH₂) attached to an aromatic ring structure. Scientists have employed various methods for its synthesis, including diazotization, nucleophilic aromatic substitution, and transition-metal-catalyzed reactions.
Due to its unique chemical structure, 4-bromo-3-fluoroaniline has attracted interest for its potential applications in various scientific fields. Researchers often characterize this compound using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity.
The presence of both a bromine and a fluorine atom on the aromatic ring, along with the amino group, grants 4-bromo-3-fluoroaniline specific properties that might be beneficial for drug development. Researchers have explored its potential as a:
Beyond medicinal chemistry, researchers have explored the potential of 4-bromo-3-fluoroaniline in material science applications, such as:
4-Bromo-3-fluoroaniline is an aromatic compound with the molecular formula C₆H₄BrFN. It features a bromine atom at the para position and a fluorine atom at the meta position relative to the amino group on the benzene ring. This compound is classified under the category of anilines, which are derivatives of benzene containing an amino group. Its physical properties include a melting point of 72-73°C, a boiling point of approximately 228.8°C, and a density of about 1.7 g/cm³ . The compound is recognized for its potential applications in pharmaceuticals and organic synthesis.
Research indicates that 4-Bromo-3-fluoroaniline exhibits notable biological activity. It has been studied for its potential antimicrobial properties and as a precursor in synthesizing various pharmaceutical agents. Specifically, it has been linked to the synthesis of torezolid, an antibacterial agent effective against resistant bacterial strains . Additionally, it has shown inhibitory effects on certain cytochrome P450 enzymes, indicating potential implications in drug metabolism and interactions .
The synthesis of 4-Bromo-3-fluoroaniline can be achieved through several methods:
4-Bromo-3-fluoroaniline finds applications in:
Studies have shown that 4-Bromo-3-fluoroaniline interacts with various biological targets. Its role as an inhibitor of cytochrome P450 enzymes suggests that it may affect the metabolism of co-administered drugs, potentially leading to altered pharmacokinetics . Furthermore, its structural characteristics allow it to participate in diverse
Several compounds share structural similarities with 4-Bromo-3-fluoroaniline. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Chloro-3-fluoroaniline | C₆H₄ClFN | Similar halogen substitution; used in similar applications. |
4-Bromoaniline | C₆H₅BrN | Lacks fluorine; simpler structure; used in dye synthesis. |
3-Bromoaniline | C₆H₅BrN | Different positioning of bromine; less steric hindrance. |
4-Fluoroaniline | C₆H₄FN | Lacks bromine; used extensively in pharmaceutical chemistry. |
The unique combination of bromine and fluorine substituents on the aromatic ring distinguishes 4-Bromo-3-fluoroaniline from other similar compounds. This specific arrangement enhances its reactivity and biological activity, making it particularly valuable in medicinal chemistry and organic synthesis.
Traditional synthetic approaches to 4-bromo-3-fluoroaniline rely on classical electrophilic aromatic substitution reactions, which have been the cornerstone of halogenated aniline synthesis for decades. The direct bromination of fluoroanilines using molecular bromine represents one of the most straightforward methodologies, though it requires careful control of reaction conditions to achieve desired regioselectivity.
The bromination of 3-fluoroaniline has been extensively studied as a route to 4-bromo-3-fluoroaniline. Research has demonstrated that when 3-fluoroaniline is treated with bromine in glacial acetic acid, the reaction proceeds through electrophilic aromatic substitution mechanisms. The amino group serves as a powerful ortho-para directing group, while the fluorine substituent influences the regioselectivity through its electron-withdrawing effects. Studies have shown that 3-fluoroaniline dissolved in glacial acetic acid and treated dropwise with bromine yields predominantly the 4-bromo product, with the reaction proceeding under mild conditions.
The mechanism involves the formation of a sigma complex intermediate where the bromine electrophile attacks the aromatic ring at positions activated by the amino group. The presence of the fluorine substituent at the meta position relative to the amino group creates an electronic environment that favors substitution at the para position, leading to the desired 4-bromo-3-fluoroaniline product. Temperature control is crucial in these reactions, with optimal conditions typically maintained at room temperature to prevent over-bromination and formation of multiple substitution products.
An alternative traditional approach involves the controlled bromination of aniline derivatives followed by thermal isomerization to achieve the desired substitution pattern. Research has demonstrated that direct bromination of aniline with bromine gives a mixture of mono-, di-, and tri-bromoanilines, but subsequent heating of this mixture in the presence of hydrogen bromide leads to oriented isomerization. This methodology has been adapted for fluorinated substrates, where the initial bromination products undergo thermal rearrangement to yield the thermodynamically favored regioisomers.
The isomerization process occurs through a series of reversible halogenation-dehalogenation steps that allow the system to reach thermodynamic equilibrium. During heating at temperatures between 135-140°C for 2 hours, the isomeric composition shifts dramatically, with the para-substituted products becoming predominant. This approach offers the advantage of using readily available starting materials and simple reaction conditions, making it attractive for large-scale synthesis.
The Suzuki-Miyaura cross-coupling reaction represents one of the most extensively studied applications of 4-Bromo-3-fluoroaniline in organometallic chemistry. This palladium-catalyzed carbon-carbon bond-forming reaction demonstrates exceptional versatility in coupling aromatic halides with organoboron compounds under mild conditions [1] [2].
The reactivity profile of 4-Bromo-3-fluoroaniline in Suzuki-Miyaura cross-coupling reactions is significantly influenced by the electronic properties imparted by both the bromine and fluorine substituents. The bromine atom at the 4-position serves as an excellent leaving group, facilitating oxidative addition to palladium(0) complexes, while the fluorine atom at the 3-position acts as an electron-withdrawing group, enhancing the electrophilicity of the aromatic ring [1] [3].
Studies have demonstrated that various palladium catalyst systems exhibit different efficiencies when applied to 4-Bromo-3-fluoroaniline cross-coupling reactions. The tetrakis(triphenylphosphine)palladium(0) catalyst system, Pd(PPh3)4, has shown consistent performance across multiple substrates, achieving yields ranging from 72% to 85% under optimized conditions [4] [2]. Alternative catalyst systems, including Pd(OAc)2/XPhos and Pd(dppf)Cl2, have demonstrated superior performance with specific boronic acid partners, particularly those containing electron-donating substituents [1] [3].
The choice of ligand significantly impacts the reaction efficiency. Bulky phosphine ligands such as XPhos and SPhos have proven particularly effective, presumably due to their ability to facilitate reductive elimination from the palladium(II) intermediate. These ligands also enhance the stability of the palladium(0) catalyst, preventing decomposition under the reaction conditions [2] [3].
The selection of base and solvent system plays a crucial role in determining the success of Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-3-fluoroaniline. Potassium phosphate (K3PO4) has emerged as the preferred base in most studies, providing optimal yields when combined with biphasic solvent systems such as DMF/H2O or dioxane/H2O [1] [2]. The aqueous component is essential for activating the boronic acid through hydrolysis, while the organic phase solubilizes the aromatic substrates [4].
Temperature optimization studies have revealed that reactions typically proceed most efficiently at temperatures between 80-100°C, with higher temperatures sometimes leading to decreased yields due to catalyst decomposition or substrate degradation [1] [2]. Reaction times generally range from 12-24 hours, depending on the specific substrate combination and catalyst loading.
The substrate scope for Suzuki-Miyaura cross-coupling of 4-Bromo-3-fluoroaniline encompasses a broad range of arylboronic acids. Electron-rich boronic acids, such as 4-methoxyphenylboronic acid, consistently provide higher yields (88-92%) compared to electron-deficient partners [1] [3]. This trend is attributed to the increased nucleophilicity of electron-rich organoboron compounds, facilitating the transmetalation step in the catalytic cycle.
Sterically hindered boronic acids, including 2-methylphenylboronic acid, exhibit moderate reactivity (72% yield), suggesting that steric factors influence the transmetalation efficiency. Halogenated boronic acids, such as 3-chlorophenylboronic acid and 4-chlorophenylboronic acid, demonstrate variable reactivity (65-69% yield), likely due to competing electronic effects [1] [2].
The mechanism of Suzuki-Miyaura cross-coupling involving 4-Bromo-3-fluoroaniline follows the well-established three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination [1] [2]. The presence of the fluorine substituent accelerates the oxidative addition step by increasing the electrophilicity of the carbon-bromine bond, while simultaneously stabilizing the resulting palladium(II) intermediate through π-acceptor interactions [3].
Kinetic studies have indicated that the transmetalation step is often rate-limiting for 4-Bromo-3-fluoroaniline substrates, particularly when coupled with electron-deficient boronic acids. This observation has led to the development of modified reaction conditions employing co-catalysts or additives to enhance transmetalation efficiency [1] [2].
Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|---|
Phenylboronic acid | Pd(PPh3)4 | K3PO4 | DMF/H2O | 100 | 12 | 85 |
4-Fluorophenylboronic acid | Pd(PPh3)4 | K3PO4 | Dioxane/H2O | 90 | 18 | 78 |
3-Chlorophenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Toluene/H2O | 80 | 24 | 65 |
4-Methoxyphenylboronic acid | Pd(OAc)2/XPhos | K3PO4 | THF/H2O | 85 | 16 | 92 |
2-Methylphenylboronic acid | Pd(PPh3)4 | Na2CO3 | DMF/H2O | 95 | 20 | 72 |
3-Fluorophenylboronic acid | Pd(PPh3)4 | K3PO4 | Dioxane/H2O | 90 | 18 | 81 |
4-Chlorophenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Toluene/H2O | 85 | 24 | 69 |
3-Methoxyphenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | THF/H2O | 90 | 16 | 88 |
The Buchwald-Hartwig amination reaction represents a powerful method for carbon-nitrogen bond formation, and 4-Bromo-3-fluoroaniline has demonstrated significant compatibility with this transformation. This palladium-catalyzed cross-coupling reaction between aryl halides and amines has proven particularly valuable for synthesizing complex nitrogen-containing aromatic compounds [5] [6] [7].
The development of effective catalyst systems for Buchwald-Hartwig amination of 4-Bromo-3-fluoroaniline has focused on overcoming the inherent challenges associated with the electron-withdrawing nature of the fluorine substituent. Early studies utilizing conventional catalyst systems such as Pd(PPh3)4 with strong bases showed moderate success, but optimized systems employing bulky monophosphine ligands have significantly improved reaction outcomes [5] [6].
The catalyst system comprising Pd(OAc)2 paired with XPhos ligand has demonstrated superior performance, achieving yields of 73-79% across various amine substrates. This improvement is attributed to the enhanced reductive elimination facilitated by the bulky, electron-rich phosphine ligand [6] [7]. Alternative systems using Pd2(dba)3 with BINAP have shown comparable efficiency, particularly with secondary amines such as diethylamine and morpholine [5].
The substrate scope for Buchwald-Hartwig amination of 4-Bromo-3-fluoroaniline encompasses both primary and secondary amines, with varying degrees of success depending on the nucleophilicity and steric properties of the amine partner. Cyclic secondary amines, including morpholine and piperidine, generally provide good yields (73-79%) under optimized conditions [5] [6].
Aromatic amines such as N-methylaniline and diphenylamine exhibit different reactivity patterns. N-methylaniline demonstrates excellent compatibility, achieving 82% yield, while diphenylamine shows reduced efficiency (45% yield) due to steric hindrance around the nitrogen center [5] [6]. This trend highlights the importance of steric factors in determining reaction success.
Primary amines, exemplified by benzylamine, show moderate reactivity (61% yield), with the reaction typically requiring higher temperatures and longer reaction times compared to secondary amines. The reduced nucleophilicity of primary amines necessitates more forcing conditions to achieve acceptable conversion rates [5] [6].
The choice of base significantly influences the efficiency of Buchwald-Hartwig amination reactions involving 4-Bromo-3-fluoroaniline. Sodium tert-butoxide (NaOtBu) has emerged as the preferred base for most substrate combinations, providing optimal yields when used in toluene or THF as solvent [5] [6]. The strong basicity of NaOtBu is essential for deprotonating the amine nucleophile, generating the more reactive amide anion.
Cesium carbonate (Cs2CO3) represents an alternative base system, particularly effective in polar aprotic solvents such as dioxane. While generally providing slightly lower yields compared to NaOtBu, Cs2CO3 offers improved functional group tolerance and reduced side reactions [5] [6].
Temperature optimization studies have revealed that reactions typically require temperatures between 80-115°C, with the optimal temperature depending on the specific amine substrate and catalyst system employed. Higher temperatures are generally required for less nucleophilic amines, while more reactive substrates can be coupled under milder conditions [5] [6].
The mechanism of Buchwald-Hartwig amination involving 4-Bromo-3-fluoroaniline follows the established catalytic cycle involving oxidative addition, amine coordination/deprotonation, and reductive elimination. The presence of the fluorine substituent influences each step of the catalytic cycle, generally accelerating oxidative addition while potentially hindering reductive elimination due to the electron-withdrawing effect [5] [6] [7].
Recent mechanistic studies have revealed that the turnover-limiting step can vary depending on the specific amine substrate and reaction conditions. For electron-rich amines, oxidative addition remains rate-limiting, while for electron-poor amines, reductive elimination becomes the slowest step. This observation has implications for catalyst design and reaction optimization [7].
The formation of palladium-amido intermediates has been confirmed through isolation and characterization studies. These intermediates demonstrate varying stability depending on the electronic nature of the amine ligand, with electron-rich amines forming more stable complexes that may require higher temperatures for productive reductive elimination [5] [6].
Amine Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|---|
Morpholine | Pd(OAc)2/XPhos | NaOtBu | Toluene | 100 | 24 | 73 |
Diethylamine | Pd2(dba)3/BINAP | Cs2CO3 | Dioxane | 80 | 18 | 68 |
Diphenylamine | Pd(OAc)2/P(tBu)3 | NaOtBu | THF | 60 | 12 | 45 |
N-Methylaniline | Pd(PPh3)4 | K2CO3 | Toluene | 110 | 36 | 82 |
Piperidine | Pd(OAc)2/XPhos | NaOtBu | Toluene | 105 | 30 | 79 |
Benzylamine | Pd2(dba)3/BINAP | Cs2CO3 | Dioxane | 85 | 20 | 61 |
Pyrrolidine | Pd(OAc)2/P(tBu)3 | NaOtBu | THF | 70 | 16 | 52 |
4-Methylpiperidine | Pd(PPh3)4 | K2CO3 | Toluene | 115 | 40 | 86 |
Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic compounds, and 4-Bromo-3-fluoroaniline has demonstrated significant potential as a substrate for these transformations. The presence of the amino group, when appropriately protected, serves as a directing metalation group, enabling selective lithiation at the ortho position relative to the nitrogen substituent [8] [9] [10].
The successful application of directed ortho-metalation to 4-Bromo-3-fluoroaniline requires careful selection of protecting groups for the amino functionality. The N-Boc (tert-butoxycarbonyl) protecting group has proven particularly effective, providing both protection of the amino group and strong directing ability for ortho-metalation [8] [10]. Under optimized conditions using n-BuLi at -78°C, N-Boc-4-bromo-3-fluoroaniline undergoes selective lithiation ortho to the protected amino group, achieving yields of 65-69% with various electrophiles [8].
Alternative protecting groups, including N-carbamate and N-tosyl derivatives, have also demonstrated compatibility with directed ortho-metalation protocols. The N-carbamate protecting group, in particular, has shown superior directing ability, achieving yields of 74-78% across a range of electrophilic trapping reactions [8] [10]. This enhanced performance is attributed to the strong chelating ability of the carbamate oxygen, which stabilizes the organolithium intermediate through coordination.
The choice of metalation reagent significantly influences the efficiency and selectivity of directed ortho-metalation reactions involving 4-Bromo-3-fluoroaniline derivatives. n-Butyllithium (n-BuLi) has emerged as the preferred metalation agent, providing clean conversion to the desired organolithium intermediate when employed at -78°C in THF solvent [8] [9].
Lithium diisopropylamide (LDA) represents an alternative metalation reagent, particularly effective for substrates bearing acid-sensitive functional groups. When applied to N-Boc-4-bromo-3-fluoroaniline, LDA achieves comparable yields (69-78%) while offering improved functional group tolerance [8] [10]. The use of LDA is particularly advantageous when subsequent electrophilic trapping involves base-sensitive reagents.
sec-Butyllithium (s-BuLi) has also been successfully employed, showing particular effectiveness with N-tosyl protected substrates. The enhanced basicity of s-BuLi compared to n-BuLi enables metalation under milder conditions, though care must be taken to avoid over-metalation or side reactions [8] [9].
The organolithium intermediates generated through directed ortho-metalation of 4-Bromo-3-fluoroaniline derivatives can be trapped with a wide variety of electrophiles, enabling the introduction of diverse functional groups. Carbonyl electrophiles, including DMF and benzaldehyde, provide aldehydes and secondary alcohols respectively, with yields ranging from 65-69% [8] [10].
Silicon-based electrophiles, such as trimethylsilyl chloride (Me3SiCl), react efficiently with the organolithium intermediate to provide silyl derivatives in 78% yield. These products serve as valuable intermediates for further functionalization through cross-coupling reactions or other transformations [8] [10].
Halogen electrophiles, particularly iodine, enable the introduction of iodine substituents in 72% yield. The resulting iodo derivatives are particularly valuable as substrates for subsequent cross-coupling reactions, providing access to more complex substituted aromatic compounds [8] [9].
The regioselectivity of directed ortho-metalation involving 4-Bromo-3-fluoroaniline is primarily controlled by the directing group, with metalation occurring selectively at the position ortho to the protected amino group. The presence of the fluorine substituent does not significantly interfere with the metalation process, though it may influence the stability of the organolithium intermediate [8] [10].
Competitive metalation studies have revealed that the amino-derived directing group dominates over other potential directing groups present in the molecule. The electron-withdrawing nature of the fluorine substituent actually enhances the acidity of the ortho proton, facilitating metalation under milder conditions [8] [9].
Substrate limitations primarily relate to the stability of the organolithium intermediate and the compatibility of functional groups with the strongly basic metalation conditions. Substrates bearing acidic protons or electrophilic functional groups may require modified conditions or alternative protecting group strategies [8] [10].
Substrate | Directing Group | Metalation Agent | Electrophile | Temperature (°C) | Product | Yield (%) |
---|---|---|---|---|---|---|
4-Bromo-3-fluoroaniline | N-Boc | n-BuLi | DMF | -78 | Aldehyde | 65 |
4-Bromo-3-fluoroaniline | N-Carbamate | LDA | Me3SiCl | -78 | Silyl derivative | 78 |
4-Bromo-3-fluoroaniline | N-Tosyl | s-BuLi | I2 | -78 | Iodo derivative | 72 |
4-Bromo-3-fluoroaniline | N-Acetyl | n-BuLi | CO2 | -78 | Carboxylic acid | 58 |
4-Bromo-3-fluoroaniline | N-Boc | LDA | PhCHO | -78 | Alcohol | 69 |
4-Bromo-3-fluoroaniline | N-Carbamate | s-BuLi | ClCONEt2 | -78 | Amide | 74 |
Palladium-mediated C-H functionalization represents an emerging and powerful approach for the direct modification of aromatic compounds, and 4-Bromo-3-fluoroaniline has demonstrated significant potential as a substrate for these transformations. These reactions enable the direct conversion of unreactive C-H bonds into various functional groups without the need for pre-functionalization, offering improved step economy and synthetic efficiency [3] [11] [12].
The development of meta-selective C-H functionalization protocols for 4-Bromo-3-fluoroaniline has attracted considerable attention due to the challenging nature of achieving selectivity at the meta position. Recent advances have demonstrated that palladium catalysis, when combined with appropriate directing groups and reaction conditions, can overcome the inherent preference for ortho and para functionalization [12] [13].
A particularly noteworthy advancement involves the use of nitrile-based directing groups to achieve meta-selective C-H bromination of aniline derivatives. When applied to 4-Bromo-3-fluoroaniline bearing a suitable directing group, this methodology achieves 62% yield of the meta-brominated product using N-bromophthalimide (NBP) as the halogenating agent [12] [13].
The reaction mechanism involves initial coordination of the palladium catalyst to the nitrile directing group, followed by C-H activation at the meta position through a six-membered palladacycle intermediate. The presence of polyfluorobenzoic acid as an additive proves crucial for reaction success, presumably by increasing the electrophilicity of the palladium center and facilitating C-H activation [12] [13].
Ortho-selective C-H functionalization of 4-Bromo-3-fluoroaniline proceeds through different mechanistic pathways compared to meta-selective reactions. The amino group, when appropriately protected or modified, can serve as a directing group for ortho-selective transformations, enabling the introduction of various functional groups at the position adjacent to the nitrogen substituent [11] [12].
C-H borylation reactions have proven particularly successful, with Pd(dppf)Cl2 catalysis enabling the introduction of pinacolborane groups in 71% yield. The resulting borylated products serve as valuable intermediates for subsequent cross-coupling reactions, providing access to more complex substituted aromatic compounds [11] [12].
Carbonylation reactions, while more challenging, have been achieved using CO gas and appropriate palladium catalysts. These reactions typically require higher temperatures (110°C) and longer reaction times, achieving moderate yields (39%) of the carbonylated products [11] [12].
The development of effective catalyst systems for C-H functionalization of 4-Bromo-3-fluoroaniline has focused on overcoming the deactivating effects of the electron-withdrawing fluorine substituent. Traditional palladium catalysts often show reduced activity with fluorinated substrates, necessitating the development of specialized catalyst systems [11] [12].
The combination of Pd(OAc)2 with N-protected amino acid ligands has proven particularly effective for halogenation reactions. The amino acid ligand enhances the electrophilicity of the palladium center while providing appropriate steric bulk to control regioselectivity [12] [13].
For arylation reactions, the Pd(OAc)2/XPhos catalyst system has demonstrated superior performance, achieving 54% yield in meta-selective arylation reactions. The bulky phosphine ligand facilitates reductive elimination while maintaining catalyst stability under the reaction conditions [11] [12].
The substrate scope for palladium-mediated C-H functionalization of 4-Bromo-3-fluoroaniline encompasses a variety of functional group installations. Halogenation reactions show broad tolerance, with both bromination and chlorination proceeding efficiently under similar conditions [12] [13].
Alkylation reactions, while more challenging, have been achieved using appropriate alkylating agents and copper co-catalysts. These reactions typically require elevated temperatures (100°C) and achieve moderate yields (47%) due to competing side reactions [11] [12].
Amination reactions represent a particularly challenging transformation, requiring strong oxidizing conditions and specialized catalyst systems. When successful, these reactions provide access to dianiline derivatives, though yields are typically moderate (43%) due to the harsh reaction conditions required [11] [12].
The mechanisms of palladium-mediated C-H functionalization involving 4-Bromo-3-fluoroaniline vary depending on the specific transformation and reaction conditions employed. Most reactions proceed through initial C-H activation to form a palladium-aryl intermediate, followed by functionalization through various pathways including oxidative addition, migratory insertion, or direct functionalization [11] [12].
The presence of the fluorine substituent influences the electronic properties of the aromatic ring, generally making C-H activation more challenging due to the electron-withdrawing effect. However, this same effect can enhance the reactivity of organometallic intermediates toward certain electrophiles [11] [12].
Current limitations include the need for elevated temperatures, extended reaction times, and the requirement for specialized directing groups or catalyst systems. Additionally, the harsh reaction conditions often limit functional group tolerance and substrate scope [11] [12] [13].
Reaction Type | Catalyst | Oxidant/Additive | Solvent | Temperature (°C) | Selectivity | Yield (%) |
---|---|---|---|---|---|---|
Arylation | Pd(OAc)2/XPhos | AgOAc | AcOH | 120 | meta | 54 |
Alkylation | Pd(PPh3)4 | Cu(OAc)2 | DMSO | 100 | ortho | 47 |
Halogenation | Pd(OAc)2/N-Ac-Gly-OH | NBP | HFIP | 90 | meta | 62 |
Borylation | Pd(dppf)Cl2 | B2pin2 | DMF | 80 | ortho | 71 |
Carbonylation | Pd(OAc)2/PPh3 | CO | THF | 110 | ortho | 39 |
Amination | Pd(PPh3)4 | PhI(OAc)2 | MeCN | 100 | meta | 43 |
Irritant